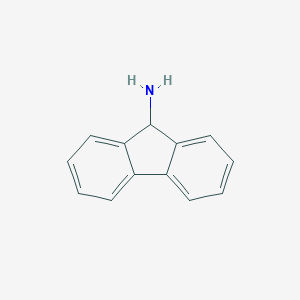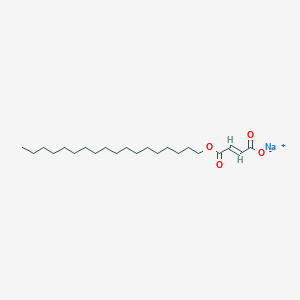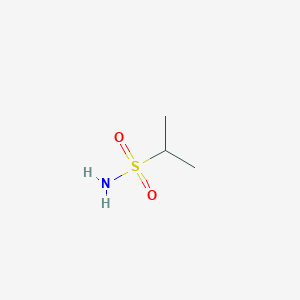
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. It is characterized by the presence of a phenyl group attached to a propanol backbone, with a methylamino substituent on the second carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride typically involves the reduction of the corresponding ketone, 3-(Methylamino)-1-phenylpropan-1-one, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic hydrogenation of the ketone precursor using a Raney-nickel catalyst. The reaction is conducted under hydrogen gas pressure ranging from 0.3 to 1.5 MPa and at temperatures between 25 to 80 degrees Celsius . This method is favored for its high yield and efficiency.
化学反応の分析
Types of Reactions
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 3-(Methylamino)-1-phenylpropan-1-one or 3-(Methylamino)-1-phenylpropanoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropanes depending on the substituent introduced.
科学的研究の応用
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is conducted on its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as adrenergic receptors. It acts as a sympathomimetic agent, mimicking the effects of endogenous neurotransmitters like norepinephrine. This interaction leads to the activation of signaling pathways that result in physiological responses such as increased heart rate and vasoconstriction .
類似化合物との比較
Similar Compounds
Ephedrine: Similar in structure but with different pharmacological effects.
Pseudoephedrine: Another structurally related compound with distinct therapeutic uses.
Phenylpropanolamine: Shares a similar backbone but differs in its functional groups and effects
Uniqueness
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.
特性
CAS番号 |
137999-85-0 |
|---|---|
分子式 |
C10H16ClNO |
分子量 |
201.69 g/mol |
IUPAC名 |
(1R)-3-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-;/m1./s1 |
InChIキー |
CEOSYRDTCHRIAY-HNCPQSOCSA-N |
SMILES |
CNCCC(C1=CC=CC=C1)O.Cl |
異性体SMILES |
CNCC[C@H](C1=CC=CC=C1)O.Cl |
正規SMILES |
CNCCC(C1=CC=CC=C1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)





![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)


